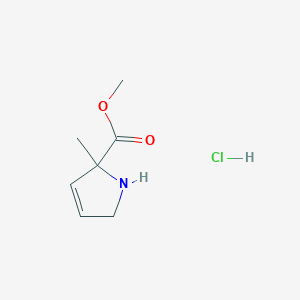

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride, also known as MMPC, is a chemical compound that has been of great interest to scientists due to its potential applications in the field of pharmacology. It is a synthetic compound that has been found to exhibit various biochemical and physiological effects in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Novel Aziridine Esters Synthesis

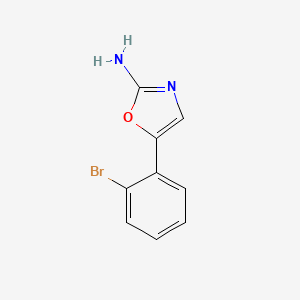

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride demonstrates its applicability in the synthesis of novel aziridine esters through the addition of aromatic nitrogen heterocycles to a 2H-azirine-3-carboxylic ester. The process efficiently alkylates various five-membered aromatic heterocycles. Particularly, heterocycles with an α-carbonyl substituent, upon reaction with TFA, yield pyrroloimidazoles alongside 2,6-dichlorobenzaldehyde production (Alves et al., 2000).

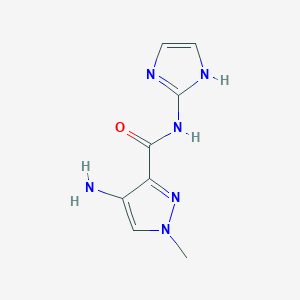

Synthesis of α-Aminopyrrole Derivatives

The compound is also central to the synthesis of α-aminopyrrole derivatives. A method has been developed that transforms 4-methyleneisoxazol-3-ones into methyl 5-aminopyrrole-3-carboxylates via a process that includes cyanide Michael addition, methylation, and reductive isoxazole-pyrrole transformation. This transformation showcases the compound's reactivity and its potential in creating complex pyrrole-containing structures, which are of interest due to their biological activity (Galenko et al., 2019).

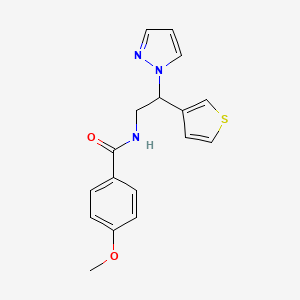

Lewis Acid-Promoted Cascade Reactions

Furthermore, methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride is involved in Lewis acid-promoted cascade reactions with primary amine, 2-butynedioate, and propargylic alcohol. This procedure efficiently constructs 1,2-dihydropyridine-5,6-dicarboxylates and, notably, 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones when methylamine is used as the primary amine. Such synthetic approaches are valuable for the rapid assembly of heterocyclic compounds that have potential pharmaceutical applications (Yin et al., 2013).

Analgesic Agents Synthesis

The compound's derivatives, specifically methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate, have been studied for their crystal structures and potential as novel analgesic agents. These studies involve X-ray diffractometry and computational investigation, highlighting the compound's importance in the development of new pain management solutions (Machado et al., 2009).

Eigenschaften

IUPAC Name |

methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h3-4,8H,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUUGIQLWGRDKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCN1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dimethyl-2-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydrazine](/img/structure/B2813941.png)

![3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2813947.png)

![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2813949.png)

![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide](/img/structure/B2813955.png)